molecular formula C18H24N4OS B2436420 N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105216-74-7

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No. B2436420
CAS RN: 1105216-74-7
M. Wt: 344.48
InChI Key: UHQPFFDBVZBACR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized in the context of creating hybrid antimicrobials . These combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy . The molecules are investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .


Molecular Structure Analysis

The molecular formula of the compound is C18H24N4OS, and it has a molecular weight of 344.48.


Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Among these compounds, one demonstrated potent effects against prostate cancer cells .

Antimicrobial Activity

Thiazoles have shown promise as antimicrobial agents. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Additionally, other thiazole-based compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) exhibit biological activity against pathogens .

Organic Semiconductor Properties

Interestingly, a derivative of 4-phenylthiazole-2-amine has been studied as an organic semiconductor. Researchers analyzed its absorbance, emission, and FT-IR spectra, highlighting its potential applications in electronic devices .

Biological Activity Exploration

Thiazole scaffolds are gaining popularity in drug discovery due to their ability to modulate various cellular pathways. Researchers are exploring their selective anticancer activity, which could lead to novel therapeutic agents .

Other Applications

Thiazoles are also relevant in fields such as materials science, where they serve as parent compounds for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Mechanism of Action

Target of Action

The compound N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide, also known as BCTC, is a piperazine-based compound. It is synthesized from thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its bacterial targets in a distinctive way. It is used in conjunction with a cell-penetrating peptide, octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

Biochemical Pathways

The compound affects the biochemical pathways of the bacterial cells it targets. The octaarginine-drug complex creates pores in the bacterial cell membranes , disrupting the normal functioning of the cells and leading to their death. The downstream effects of this disruption are the potent antibacterial activity displayed by the compound .

Result of Action

The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

properties

IUPAC Name

4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-14(2)19-18(23)22-10-8-21(9-11-22)12-17-20-16(13-24-17)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQPFFDBVZBACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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